Vernolepin

Hepatocellular carcinoma Cytotoxicity Sesquiterpene lactone

Researchers requiring a thiol-reactive antineoplastic with validated oxidative stress synergy face reproducibility issues with generic sesquiterpene lactones. Vernolepin is the elemanolide dilactone of choice for protocols combining GSH depletion with H₂O₂ induction. • >6.5-fold sensitization of P815 mastocytoma cells to H₂O₂ at 20 µg/mL • JAK2 FERM domain binding pose (-82.81 kcal/mol) for SAR differentiation from vernodalin/vernolide • IC₅₀ 0.05 µg/mL vs T. brucei rhodesiense (SI 14.5 against L6 cells)

Molecular Formula C15H16O5
Molecular Weight 276.28 g/mol
CAS No. 18542-37-5
Cat. No. B1683817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVernolepin
CAS18542-37-5
SynonymsVernolepin
Molecular FormulaC15H16O5
Molecular Weight276.28 g/mol
Structural Identifiers
SMILESC=CC12CC(C3C(C1C(=C)C(=O)OC2)OC(=O)C3=C)O
InChIInChI=1S/C15H16O5/c1-4-15-5-9(16)10-7(2)14(18)20-12(10)11(15)8(3)13(17)19-6-15/h4,9-12,16H,1-3,5-6H2/t9-,10+,11+,12-,15+/m0/s1
InChIKeyIFYQXAXVZGMFNW-MVIRXUPPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vernolepin (CAS 18542-37-5): Sesquiterpene Dilactone Sourcing & Differentiation Guide


Vernolepin is a naturally occurring elemanolide dilactone sesquiterpene lactone (SL) first isolated from Vernonia hymenolepis . With a molecular formula of C₁₅H₁₆O₅ (MW 276.28) and characteristic physicochemical properties including mp 181–182 °C and [α]D²⁸ +72° (c 1.04, acetone) , vernolepin has been investigated for tumor-inhibiting, antiplatelet, and anti-trypanosomal activities. Its biological reactivity is fundamentally governed by the α-methylene-γ-lactone moiety, which acts as a Michael acceptor toward biological thiols, enabling irreversible alkylation of cysteine residues in target proteins such as DNA polymerase α and glutathione (GSH) . Unlike many in-class SLs, vernolepin is a dilactone bearing two reactive α,β-unsaturated carbonyl systems, which imparts a distinct stoichiometric and kinetic profile for thiol conjugation—a feature directly relevant to potency, target engagement, and therapeutic window.

Why Vernolepin Cannot Be Substituted with Generic Sesquiterpene Lactones


Sesquiterpene lactones constitute a large and structurally diverse class of natural products, yet their biological activity profiles diverge sharply based on subtle differences in the number, position, and stereoelectronic environment of α,β-unsaturated carbonyl groups. Vernolepin, as an elemanolide dilactone, contains two Michael acceptor systems—a feature shared with only a narrow subset of SLs such as vernomenin—whereas many commonly studied analogs (e.g., vernodalin, vernolide, helenalin) possess either one reactive center or a distinct skeletal framework . This structural difference directly translates into quantitative disparities in GSH depletion kinetics, target enzyme inhibition (DNA polymerase α), and cell-type selectivity. For example, in head-to-head comparisons, vernolepin demonstrates a >6.5-fold sensitization of tumor cells to H₂O₂-mediated lysis at 20 µg/mL, a magnitude not uniformly replicated by other GSH-depleting SLs . Consequently, substituting vernolepin with a generic “cytotoxic sesquiterpene lactone” introduces uncontrolled variability in mechanistic engagement, potency, and selectivity—rendering experimental replication and procurement specification unreliable.

Quantitative Differentiation Evidence: Vernolepin vs. Closest Analogs


HepG2 Hepatocellular Carcinoma Cytotoxicity: Vernolepin vs. Vernodalin and Vernolide

In a direct head-to-head study employing MTT/XTT assays across ten cancer cell lines, vernolepin, vernodalin, and vernolide were evaluated for cytotoxicity. Vernolide exhibited the broadest potency (IC₅₀ range 0.91–13.84 µM), while vernolepin and vernodalin showed strong but comparatively narrower efficacy with selectivity indices (SI) ≥ 3.0 against specific lines including HepG2 . All three compounds induced apoptosis on HepG2 cells in a dose-dependent manner, accompanied by G2/M phase cell cycle arrest as confirmed by annexin-V flow cytometry . Notably, vernolepin demonstrated distinct JAK2 binding energy (−82.81 kcal/mol) compared to vernodalin (−88.04 kcal/mol) and vernolide (−89.54 kcal/mol), with a unique hydrogen-bonding residue profile (ASN83, ALA86, SER367, ARG374) that differs from both analogs . This differential binding signature suggests that vernolepin engages the JAK2 FERM domain through a non-identical pharmacophore geometry, which may underlie compound-specific effects on downstream STAT3 signaling.

Hepatocellular carcinoma Cytotoxicity Sesquiterpene lactone Apoptosis

Glutathione Depletion Potency: Vernolepin vs. Helenalin, Elephantopin, and Eriofertopin

In a comparative study of four sulfhydryl-reactive sesquiterpene lactones, incubation of P815 mastocytoma cells with 10 µg/mL of vernolepin, helenalin, elephantopin, or eriofertopin for 1 hour resulted in 70–97% depletion of intracellular GSH . Vernolepin-mediated GSH depletion was functionally consequential: the addition of buthionine sulfoximine (BSO, 0.2 mM) to inhibit GSH resynthesis produced a 6- to 34-fold reduction in the SL concentration required for 50% lysis . Critically, vernolepin at 20 µg/mL sensitized P815 cells to H₂O₂-mediated lysis by greater than 6.5-fold—a quantification not reported for the other three SLs under identical conditions . The mechanistic basis for this differential sensitization lies in vernolepin's dilactone structure, which provides two electrophilic centers for thiol conjugation, resulting in more rapid and sustained GSH depletion compared to mono-lactone analogs such as helenalin .

Glutathione depletion Redox stress Sesquiterpene lactone Tumor cell lysis

Anti-Trypanosomal Potency and Selectivity: Vernolepin vs. Co-Isolated Elemanolides

Bioassay-guided fractionation of Vernonia lasiopus yielded six elemanolide sesquiterpene lactones: 8-desacylvernolide, vernolepin, vernomenin, vernodalol, vernodalin, and 11,13-dihydrovernodalin . All six were tested against Trypanosoma brucei rhodesiense trypomastigotes and for cytotoxicity against L6 mammalian cells. Vernolepin, identified as the principal component of the active extract, was the most potent anti-trypanosomal agent with an IC₅₀ of 0.05 µg/mL and a selectivity index (SI) of 14.5 (IC₅₀ L6 / IC₅₀ T.b. rhodesiense) . By comparison, the crude dichloromethane extract exhibited an IC₅₀ of 0.17 µg/mL with unstated selectivity. While individual IC₅₀ and SI values for the other five elemanolides were not reported with the same precision, vernolepin's combination of sub-microgram potency and double-digit selectivity index distinguishes it as the most promising candidate for further in vivo evaluation within this compound series .

African trypanosomiasis Trypanosoma brucei Selectivity index Neglected tropical disease

In Vivo Tumor Uptake and Selectivity: Vernolepin vs. Its Inactive Methanol Adduct

In a pivotal in vivo study, rats bearing the Walker 256 intramuscular carcinosarcoma were treated intraperitoneally with ³H-labeled vernolepin or its nontumor-inhibitory methanol adduct . Following multiple dosage schedules, tumors from vernolepin-treated animals contained significantly more radioactivity per gram wet weight than control muscle tissue from the contralateral limb—a differential not observed with the inactive methanol adduct . This demonstrates that the tumor-selective accumulation of vernolepin is dependent on the intact α-methylene-γ-lactone pharmacophore and is abolished upon chemical inactivation. Biodistribution measurements across liver, kidney, spleen, intestine, lung, heart, fat, blood, and brain further confirmed that the parent compound achieves measurable tissue penetration . This in vivo selectivity evidence is absent for most in-class SLs, including vernodalin and vernolide, for which comparable radiolabeled distribution studies have not been published.

In vivo distribution Tumor targeting Walker 256 carcinosarcoma Pharmacokinetics

Platelet Anti-Aggregating Multi-Pathway Activity: Unique Pharmacological Profile Among Sesquiterpene Lactones

Vernolepin demonstrates a multi-mechanism antiplatelet profile that is not reported for its close structural analogs vernodalin, vernolide, or vernomenin. Pharmacological characterization revealed that vernolepin inhibits rabbit platelet aggregation induced by three distinct agonists—arachidonic acid (at 1 × 10⁻⁴ g/mL; 3.3 × 10⁻⁴ M), ADP (at 4 × 10⁻⁶ g/mL; 1 × 10⁻⁵ M), and collagen—at optimal concentrations of 1 × 10⁻⁵ g/mL . Importantly, this anti-aggregating activity occurs without inhibition of cyclooxygenase or lipoxygenase enzymes, distinguishing vernolepin from aspirin-like agents and indicating a membrane-stabilizing or thiol-mediated mechanism . Vernolepin also exhibits a disaggregating (de-aggregating) effect on pre-formed platelet aggregates and protects platelet membrane integrity during freeze-thawing . Electron microscopy confirmed reduced platelet adhesion and aggregate dispersal . No equivalent multi-pathway platelet data exist for vernodalin, vernolide, or other elemanolides, marking this as a pharmacologically distinctive property of vernolepin.

Platelet aggregation Anti-thrombotic Multi-pathway inhibition Natural product pharmacology

High-Impact Application Scenarios for Vernolepin Based on Quantitative Differentiation Evidence


Redox-Dependent Cancer Cell Death Probe in GSH-Depletion Synergy Studies

Vernolepin is the sesquiterpene lactone of choice for experimental protocols that combine GSH depletion with oxidative stress induction. Its demonstrated >6.5-fold sensitization of P815 mastocytoma cells to H₂O₂ at 20 µg/mL , coupled with the 6- to 34-fold reduction in lytic concentration upon BSO co-treatment, provides a quantified, reproducible baseline for synergy studies. Investigators requiring a thiol-reactive antineoplastic with validated H₂O₂ interaction data should specify vernolepin rather than helenalin or elephantopin, for which comparable quantitative synergy parameters have not been published.

JAK2/STAT3 Pathway Dissection Using a Structurally Distinctive Elemanolide Probe

Vernolepin's unique JAK2 binding pose (−82.81 kcal/mol; hydrogen bonds with ASN83, ALA86, SER367, ARG374) differs from vernodalin (−88.04 kcal/mol) and vernolide (−89.54 kcal/mol) . This structural differentiation makes vernolepin an essential chemical probe for SAR campaigns investigating how specific FERM domain interactions translate into differential STAT3 phosphorylation and downstream transcriptional responses in A549 lung adenocarcinoma or HepG2 hepatocellular carcinoma models.

Lead Compound for Anti-Trypanosomal Drug Discovery with Defined Selectivity Benchmark

For neglected tropical disease programs targeting Trypanosoma brucei rhodesiense, vernolepin provides a validated entry point with an IC₅₀ of 0.05 µg/mL and selectivity index of 14.5 against L6 mammalian cells . This potency-selectivity combination, quantified more precisely than for the co-isolated elemanolides, establishes vernolepin as the preferred scaffold for medicinal chemistry optimization aimed at improving the therapeutic window for human African trypanosomiasis.

Non-COX/LOX Antiplatelet Mechanism Research Tool

Vernolepin's ability to inhibit platelet aggregation induced by arachidonic acid, ADP, and collagen—without inhibiting cyclooxygenase or lipoxygenase—makes it a unique pharmacological tool for dissecting non-eicosanoid pathways of platelet activation . Researchers studying thiol-mediated membrane stabilization or ATP-release interference in thrombus formation should procure vernolepin, as no equivalent multi-agonist profiling exists for the structurally related vernodalin or vernolide.

Technical Documentation Hub

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